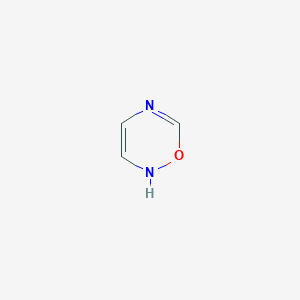

2H-1,2,5-Oxadiazine

Description

Overview of Oxadiazine Isomers and Their Chemical Significance

Oxadiazines are a class of heterocyclic compounds that are structural analogs of pyrimidine, where one carbon atom and one nitrogen atom are replaced by a nitrogen and an oxygen atom, respectively. Depending on the relative positions of the oxygen and nitrogen atoms and the location of double bonds, several isomers of oxadiazine exist, including 1,2,4-oxadiazine, 1,2,5-oxadiazine, 1,3,4-oxadiazine, and 1,3,5-oxadiazine. researchgate.netontosight.aiontosight.aiontosight.ai These isomers can also exist in different tautomeric forms, such as 2H-, 4H-, and 6H-isomers, based on the position of the double bonds within the ring. researchgate.net

The chemical significance of oxadiazine isomers is underscored by their wide-ranging applications. They are recognized as important structural motifs in medicinal chemistry and agrochemistry. researchgate.netflyboss.com.au For instance, derivatives of 1,3,4-oxadiazine, such as indoxacarb, have been developed as potent insecticides. researchgate.netmdpi.com Furthermore, various oxadiazine derivatives have shown potential as anti-inflammatory, antibacterial, anticancer, and antifungal agents. ontosight.aiontosight.aimdpi.com The diverse biological activities stem from the ability of the oxadiazine scaffold to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and interactions with biological targets. ontosight.ai The synthesis of these heterocyclic systems often involves cyclization reactions of appropriate acyclic precursors. ontosight.ai

Below is an interactive data table summarizing the key oxadiazine isomers and their general significance:

| Isomer | General Structure | Key Features & Significance |

| 1,2,4-Oxadiazine | A six-membered ring with one oxygen and two nitrogen atoms at positions 1, 2, and 4. | Investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aiontosight.ai |

| 1,2,5-Oxadiazine | A six-membered ring containing one oxygen and two nitrogen atoms at positions 1, 2, and 5. | A less common isomer, with research exploring its synthesis and potential biological applications. nih.govresearchgate.net |

| 1,3,4-Oxadiazine | A six-membered ring with one oxygen and two nitrogen atoms at positions 1, 3, and 4. | Commercially significant, with derivatives like indoxacarb used as insecticides. researchgate.netmdpi.com |

| 1,3,5-Oxadiazine | A six-membered ring containing one oxygen and two nitrogen atoms at positions 1, 3, and 5. | Derivatives have been studied for their potential in drug development and materials science. thieme-connect.combiointerfaceresearch.com |

Distinctive Characteristics of the 2H-1,2,5-Oxadiazine Ring System

The this compound ring system is characterized by a six-membered ring containing an oxygen atom at position 1, and two nitrogen atoms at positions 2 and 5. The "2H" designation indicates that the saturation is at the second position of the ring. This arrangement of heteroatoms and the degree of unsaturation impart specific chemical properties to the ring system.

A notable aspect of the this compound system is its potential for tautomerism and the existence of various substituted derivatives. For example, research has described the synthesis of 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives. nih.govresearchgate.net These compounds were synthesized through the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids. nih.govresearchgate.net The structure of these synthesized compounds was confirmed using spectroscopic methods such as IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis. nih.govresearchgate.net The reactivity of the this compound ring is influenced by the nature and position of its substituents.

Historical Context of this compound Research and Reviews

While the broader class of oxadiazines has been the subject of extensive research, the 1,2,5-oxadiazine ring system, and specifically its 2H-isomer, has been explored to a lesser extent. researchgate.net Early research into oxadiazines often focused on more readily accessible isomers like the 1,3,4- and 1,3,5-oxadiazines. thieme-connect.comcdnsciencepub.com

A significant development in the study of the 1,2,5-oxadiazine ring system was the establishment of a new synthetic route to its derivatives. A 2003 study detailed the synthesis of this compound-3,6(4H,5H)-dione derivatives. nih.govresearchgate.net This work not only provided a method for accessing this particular heterocyclic scaffold but also spurred further investigation into its chemical and biological properties. nih.govresearchgate.net Although comprehensive reviews focusing solely on this compound are not abundant, its chemistry is often discussed within the broader context of oxadiazine and other seven-membered heterocyclic systems. tandfonline.com The ongoing interest in novel heterocyclic compounds for various applications suggests that research into the synthesis, reactions, and potential uses of this compound and its derivatives will continue to expand.

Propriétés

Numéro CAS |

14271-57-9 |

|---|---|

Formule moléculaire |

C3H4N2O |

Poids moléculaire |

84.08 g/mol |

Nom IUPAC |

2H-1,2,5-oxadiazine |

InChI |

InChI=1S/C3H4N2O/c1-2-5-6-3-4-1/h1-3,5H |

Clé InChI |

DGTQLIRLDYOSQF-UHFFFAOYSA-N |

SMILES |

C1=CN=CON1 |

SMILES canonique |

C1=CN=CON1 |

Synonymes |

2H-1,2,5-Oxadiazine |

Origine du produit |

United States |

Synthetic Methodologies for 2h-1,2,5-oxadiazine and Its Derivatives

Cyclization Reactions for the Construction of the 2H-1,2,5-Oxadiazine Ring

Intramolecular cyclization is a primary strategy for forming the this compound core, starting from linear precursors that contain the necessary functionalities to form the heterocyclic ring.

A notable synthetic route to the this compound ring system involves the cyclization of specific hydroxamic acid precursors. nih.govresearchgate.net Research has demonstrated the preparation of 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives from hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids. nih.govresearchgate.net

The general pathway begins with N-(1-benzotriazolylcarbonyl)-amino acids, which are first converted to their corresponding acid chlorides. researchgate.net These activated intermediates are then reacted with N-phenylhydroxylamine in the presence of a base like N-methylmorpholine to yield the key hydroxamic acid precursor. researchgate.net The subsequent cyclization of this hydroxamic acid derivative furnishes the final this compound-3,6(4H,5H)-dione product. nih.govresearchgate.net

Table 1: Synthesis of this compound-3,6(4H,5H)-dione Derivatives

| Precursor (N-Btc-amino acid) | Intermediate (Hydroxamic Acid) | Final Product | Reference |

|---|---|---|---|

| N-Btc-phenylglycine | 3a | 2-Phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a) | nih.govresearchgate.net |

| N-Btc-phenylalanine | 3b | 4-Benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c) | nih.govresearchgate.net |

Data derived from studies on the synthesis of novel 1,2,5-oxadiazine derivatives. nih.govresearchgate.net

Cyclocondensation reactions provide another avenue to the 1,2,5-oxadiazine heterocyclic system, though examples are specific and distinct from the more common pathways leading to other oxadiazine isomers. One documented approach involves the cyclocondensation of furoxanylamidoximes with acyl chlorides. mdpi.com This reaction, conducted in the presence of cesium carbonate in acetonitrile at room temperature, yields 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids. mdpi.com While this method builds a 1,2,5-oxadiazole 2-oxide (furoxan) ring fused to a 1,2,4-oxadiazole, it represents a relevant cyclocondensation strategy within the broader 1,2,5-oxadiazole chemical space. mdpi.com

Cyclization from Hydroxamic Acids and Related Precursors

Ring Transformation and Rearrangement Strategies

The conversion of existing heterocyclic rings into the this compound structure is not a widely documented approach. Methodologies that are common for other isomers have not been reported for this specific scaffold.

The rhodium(II)- or copper(II)-catalyzed reaction of 1,2,4-oxadiazoles with α-diazo esters is an effective method for synthesizing functionalized oxadiazines. thieme-connect.dethieme-connect.comresearchgate.net This transformation proceeds through the attack of a metallocarbenoid on a nitrogen atom of the oxadiazole, followed by ring opening and subsequent electrocyclization. thieme-connect.dethieme-connect.com However, extensive research shows that this ring cleavage/transformation pathway consistently leads to the formation of 2H-1,3,5-oxadiazine derivatives. thieme-connect.dethieme-connect.comresearchgate.netnih.gov This synthetic strategy is not reported in the reviewed scientific literature as a method to construct the this compound ring system.

Formal annulation reactions, such as [5+1] cycloadditions, are powerful tools in heterocyclic synthesis. There are reports of copper-catalyzed formal (5+1) annulation reactions involving 1,2,5-oxadiazoles and 1,5-diynes. researchgate.net However, this specific reaction yields pyrrole-substituted 1,3,5-oxadiazines . researchgate.net Other annulation strategies, such as the DMAP-catalyzed [2+4] cycloaddition of allenoates, have been developed for the synthesis of 1,3,4-oxadiazine derivatives. acs.org Based on available literature, formal annulation reactions like the (5+1) pathway are not a documented methodology for the synthesis of the this compound scaffold.

Metal-Carbenoid-Induced Ring Cleavage of Oxadiazoles

Catalytic Approaches in this compound Synthesis

While highly efficient metal-catalyzed syntheses are well-established for isomers like 1,3,5-oxadiazine, the approaches for the this compound ring are more limited. The synthesis of this compound-3,6(4H,5H)-diones from hydroxamic acid precursors utilizes a base, such as N-methylmorpholine (MM), to facilitate the reaction. researchgate.net This base-mediated or base-catalyzed cyclization is crucial for the formation of the heterocyclic ring from the linear precursor. researchgate.net Similarly, the cyclocondensation leading to 1,2,5-oxadiazole 2-oxide hybrids employs a stoichiometric amount of cesium carbonate. mdpi.com In contrast to the rhodium and copper catalysis used for other isomers, these represent the primary types of catalytic or mediated approaches documented for this specific ring system.

Copper-Catalyzed Cyclization and Annulation

A notable method for constructing the 1,2,5-oxadiazine skeleton is a copper-catalyzed intermolecular formal (5+1) annulation. This reaction involves the one-carbon insertion into the N-O bond of a 1,2,5-oxadiazole. researchgate.net The process provides a practical and atom-economic route to valuable pyrrole-substituted 1,2,5-oxadiazines under mild conditions. researchgate.net

The reaction mechanism proceeds through the cyclization of 1,5-diynes, catalyzed by copper, which generates highly reactive vinyl cation intermediates. These intermediates are then inserted into the N–O bond of 1,2,5-oxadiazoles to form the final oxadiazine ring. researchgate.net This approach avoids the use of hazardous diazo compounds, which are often required in other one-carbon homologation reactions. researchgate.net

The general procedure involves reacting an N-propargyl ynamide (a type of 1,5-diyne) with a 1,2,5-oxadiazole in the presence of a copper catalyst, such as tetrakis(acetonitrile)copper(I) hexafluorophosphate (Cu(MeCN)₄PF₆) or copper(I) trifluoromethanesulfonate (CuOTf), in a solvent like dichloroethane (DCE) at a moderate temperature. researchgate.net

Table 1: Copper-Catalyzed Synthesis of 1,2,5-Oxadiazine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product Yield | Citation |

|---|---|---|---|---|---|---|

| N-propargyl ynamide | 1,2,5-oxadiazole | CuOTf (10 mol%) | DCE | 40 °C | 37% | researchgate.net |

| N-propargyl ynamide | 1,2,5-oxadiazole | Cu(MeCN)₄PF₆ | DCE | 40 °C | Moderate to good | researchgate.net |

Rhodium(II)-Catalyzed Reactions

While rhodium(II) catalysts are widely employed in the synthesis of various nitrogen- and oxygen-containing heterocycles, including other oxadiazine isomers like 1,3,5-oxadiazines, their specific application for the direct synthesis of the this compound ring system is not extensively documented in the surveyed scientific literature. researchgate.net Research in this area has more prominently featured rhodium catalysis in the ring-opening and cycloaddition reactions of other heterocyclic precursors to form different isomeric structures. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for synthesizing this compound derivatives is crucial for accessing chiral molecules with specific biological activities.

One approach to achieving stereocontrol is through cycloaddition reactions. An unusual formal (3+3)-cycloaddition has been reported between N-vinylpyrroles and C,N-diarylnitrones. rudn.ru This reaction, which can be promoted by Lewis acids, leads to the formation of fused heterocyclic systems with a pyrrolo[2,1-d][1,2,5]oxadiazine core. rudn.ru The diastereoselectivity of such cycloadditions can be influenced by the reaction conditions, offering a pathway to specific stereoisomers. rudn.ru

Furthermore, the copper-catalyzed (5+1) annulation reaction described previously shows potential for asymmetric synthesis. researchgate.net The development of a catalytic asymmetric version of this formal annulation is an emerging area of interest, which could provide enantiomerically enriched 1,2,5-oxadiazine derivatives. researchgate.net This would represent a significant advancement, enabling the synthesis of chiral oxadiazine-based compounds for various applications.

Chemical Reactivity and Reaction Mechanisms of 2h-1,2,5-oxadiazine

Electrophilic and Nucleophilic Substitution Reactions on the 2H-1,2,5-Oxadiazine Core

The susceptibility of the this compound ring to substitution reactions is influenced by the electron distribution within the heterocycle and the nature of the attacking reagent.

Electrophilic Substitution:

Aromatic systems fused to the oxadiazine ring can undergo electrophilic substitution. For instance, nitration of 2H-benzimidazole 1,3-dioxides with nitric acid in acetic acid results in the formation of 5-nitro derivatives. researchgate.net

Similarly, reactions of 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide with bromine lead to electrophilic substitution at the meta-position relative to the nitro group. researchgate.net

Nucleophilic Substitution:

Nucleophilic substitution reactions on the oxadiazine ring itself are less common but can be a key step in the synthesis of certain derivatives. For example, the synthesis of various oxadiazole derivatives can be achieved through the nucleophilic substitution reaction of a thione-substituted oxadiazole with phenacyl bromides. nih.gov While this example is for an oxadiazole, it demonstrates a type of reactivity that can be relevant to oxadiazine systems.

The synthesis of N-substituted 1,2,4-oxadiazole derivatives has been achieved through a two-step process involving the initial formation of a 5-chloro-1,2,4-oxadiazole, followed by nucleophilic substitution of the chloro substituent by an amine. clockss.org This highlights a strategy that could be applicable to the 1,2,5-oxadiazine core.

Ring-Opening and Ring-Contraction Pathways

The this compound ring can undergo transformations that lead to either the cleavage of the ring (ring-opening) or its rearrangement into a smaller ring system (ring-contraction). These pathways are often triggered by thermal conditions, chemical reagents, or photochemical activation.

Ring-Opening Pathways:

The thermal decomposition of certain 4H-1,3,5-oxadiazine derivatives has been shown to proceed through the cleavage of the oxadiazine ring. researchgate.net

In a study on a 1,2,4-oxadiazole-containing compound, in vivo metabolism led to the opening of the oxadiazole ring followed by subsequent cleavage. nih.gov This type of metabolic ring-opening could be a potential pathway for 2H-1,2,5-oxadiazines in biological systems.

A method for synthesizing functionalized 2H-1,3,5-oxadiazines involves the rhodium(II)- or copper(II)-catalyzed reaction of 1,2,4-oxadiazoles with α-diazo esters. This reaction proceeds through the attack of a metallocarbenoid on a nitrogen atom of the oxadiazole, which induces ring opening followed by a 1,6-electrocyclization to form the 1,3,5-oxadiazine ring. thieme-connect.deresearchgate.net

Ring-Contraction Pathways:

Ring contraction of a 1,2,4-benzoxadiazine to a benzoxazole has been observed upon heating. The proposed mechanism involves an initial electrocyclic ring opening, followed by recyclization to a diaziridine intermediate and subsequent extrusion of a nitrene fragment.

Another example of ring contraction involves the oxidation of certain naphthoquinones fused with a five-membered ring, which leads to a researchgate.netmdpi.com sigmatropic rearrangement to form spiro indan-1,3-diones. nih.gov

Ring contractions can be valuable for synthesizing smaller, strained rings from more accessible larger rings and can proceed through various reactive intermediates, including anionic, cationic, and carbenoid species. wikipedia.orgetsu.edu

Cycloaddition Reactions Involving 2H-1,2,5-Oxadiazines (e.g., Formal (3+3)-Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The this compound ring system can participate in or be formed through various cycloaddition pathways.

Formal (3+3)-Cycloaddition: The formation of a pyrrolo[2,1-d] researchgate.netmdpi.comoxadiazine core has been achieved through an unusual Lewis-acid catalyzed formal (3+3)-cycloaddition of nitrones to N-vinylpyrroles. researchgate.net This reaction proceeds in place of the more common (3+2)-dipolar cycloaddition that occurs in the absence of a catalyst. researchgate.net

A formal [3+3] cyclization reaction of diaziridines and quinones, catalyzed by Sc(OTf)3, has been developed to synthesize 1,3,4-oxadiazinanes in high yields. nsf.govnih.gov

Rh(II)-catalyzed formal [3+3] cycloaddition of diazonaphthoquinones and propargyl alcohols provides a route to 2,3-dihydro-1,4-benzodioxins. nii.ac.jp

Other Cycloaddition Reactions: The synthesis of 1,3,5-oxadiazine derivatives can be achieved through a [4+2] cycloaddition reaction of an intermediate carbodiimide with dicyclohexylcarbodiimide (DCC). biointerfaceresearch.com

Mechanistic Investigations of Key Reactions (e.g., N–O Bond Insertion)

Understanding the mechanisms of reactions involving the this compound ring is crucial for controlling reaction outcomes and designing new synthetic methodologies.

N–O Bond Insertion: A method for synthesizing functionalized 2H-1,3,5-oxadiazines involves a metal-carbenoid-induced ring cleavage of 1,2,4-oxadiazoles. The reaction is initiated by the attack of the metallocarbenoid on the N2 atom of the oxadiazole, which is a prerequisite for the subsequent ring opening. thieme-connect.deresearchgate.net This can be considered a formal insertion into the N-O bond of the starting heterocycle.

The cleavage of the N-O bond in nitrosoarene-derived cycloadducts can lead to the formation of various nitrogen-containing heterocycles. researchgate.net DFT calculations on model compounds suggest that a concerted mechanism for this N-O bond cleavage has a low activation barrier. researchgate.net

The synthesis of 2H-1,3,5-oxadiazines has been reported via the reaction of 1,2,4-oxadiazoles with α-diazo esters, where the reaction is initiated by the attack of a metallocarbenoid on the N2 atom of the oxadiazole, leading to ring opening. thieme-connect.deresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 2h-1,2,5-oxadiazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2H-1,2,5-oxadiazine derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a this compound molecule. The chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in a series of 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones, the presence of specific proton signals confirms the successful synthesis and substitution patterns. nih.govresearchgate.net

In derivatives of 4H-1,3,5-oxadiazine, proton signals for the CH group can be observed at specific chemical shifts, aiding in structural confirmation. d-nb.info For example, in certain 4H-1,3,5-oxadiazine derivatives, the CH proton appears as a singlet in the range of δ 5.50-5.70 ppm. d-nb.infobiointerfaceresearch.com Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), and their splitting patterns provide information about the substitution on any attached aryl rings. d-nb.info

Interactive Table 1: Representative ¹H NMR Data for Oxadiazine Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Reference |

| 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine | CDCl₃ | CH₃ | 2.50 | s | 3H | orgchemres.org | |

| Ar-H | 7.35-7.75 | m | 5H | orgchemres.org | |||

| H-6 | 7.80 | s | 1H | orgchemres.org | |||

| NH | 10.40 | s | 1H | orgchemres.org | |||

| 4-Chloro-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)benzamide | DMSO-d₆ | NH | 10.33 | s | 1H | d-nb.info | |

| NH | 9.03 | d | 1H | 7.6 | d-nb.info | ||

| Ar-H | 7.15-7.96 | m | 9H | d-nb.info | |||

| 2-(5-Oxo-3-(4-methylphenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | DMSO-d₆ | NH | 11.33 | s | 1H | mdpi.com | |

| Ar-H | 7.29, 7.64 | d, d | 4H | 8.0, 8.3 | mdpi.com | ||

| CH | 4.54 | dd | 1H | 7.7, 4.5 | mdpi.com | ||

| CH₂ | 2.66, 2.92 | dd, dd | 2H | 16.8, 7.7; 16.8, 4.5 | mdpi.com | ||

| CH₃ | 2.36 | s | 3H | mdpi.com |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

For this compound-3,6(4H,5H)-diones, characteristic signals for the carbonyl carbons are observed in the downfield region of the spectrum. nih.govresearchgate.net In studies of 4H-1,3,5-oxadiazine derivatives, the C=N and CH carbons of the oxadiazine ring show signals at specific chemical shifts, confirming the ring structure. d-nb.info For instance, the C=N carbons in some 4H-1,3,5-oxadiazine derivatives resonate around δ 144.9-155.6 ppm, while the CH carbon appears around δ 79.1-79.6 ppm. d-nb.info

Interactive Table 2: Representative ¹³C NMR Data for Oxadiazine Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine | CDCl₃ | CH₃ | 20.40 | orgchemres.org |

| Aromatic C | 127.10, 128.70, 130.00, 133.90 | orgchemres.org | ||

| Oxadiazine Ring C | 143.10, 166.10, 174.40 | orgchemres.org | ||

| 4-Chloro-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)benzamide | DMSO-d₆ | C=S | 180.22 | d-nb.info |

| C=O | 164.1 | d-nb.info | ||

| Aromatic C | 123.0-138.3 | d-nb.info | ||

| CCl₃ | 101.8 | d-nb.info | ||

| CH | 70.2 | d-nb.info | ||

| 2-(5-Oxo-3-(4-methylphenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | DMSO-d₆ | Carbonyl C | 171.4, 167.3 | mdpi.com |

| C=N | 152.4 | mdpi.com | ||

| Aromatic C | 126.8, 127.3, 129.8, 141.8 | mdpi.com | ||

| CH | 73.1 | mdpi.com | ||

| CH₂ | 33.7 | mdpi.com | ||

| CH₃ | 21.6 | mdpi.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. edinst.commt.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

In the characterization of this compound derivatives, IR spectroscopy is widely used to identify key functional groups. For example, the IR spectra of this compound-3,6(4H,5H)-diones show characteristic absorption bands for the carbonyl (C=O) groups. nih.govresearchgate.net In 4H-1,3,5-oxadiazine derivatives, the C=N and N-H stretching vibrations give rise to distinct bands in the IR spectrum. d-nb.info Typically, C=N stretching vibrations appear in the region of 1647-1652 cm⁻¹, while the N-H stretch is observed around 3326-3433 cm⁻¹. d-nb.info The stretching vibrations of the -N=C-O-C=N- fragment in some 4H-1,3,5-oxadiazines are found in the range of 1728-1736 cm⁻¹. d-nb.info

Raman spectroscopy offers complementary information to IR spectroscopy. edinst.comamericanpharmaceuticalreview.com While IR is sensitive to changes in the dipole moment during a vibration, Raman is sensitive to changes in polarizability. edinst.com This means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetric stretching vibrations often produce strong Raman bands. scifiniti.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the study of this compound derivatives, techniques such as Fast Atom Bombardment (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) have been employed. d-nb.infonih.gov

The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. d-nb.info For example, the FAB-MS spectra of various 4H-1,3,5-oxadiazine derivatives show prominent [M+H]⁺ or [M]⁺ peaks, which correspond to their calculated molecular weights. d-nb.info Fragmentation patterns observed in the mass spectrum can provide valuable structural information by revealing how the molecule breaks apart under ionization. The fragmentation of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines has been studied under FAB conditions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details. The structure of several 1,3,5-oxadiazine derivatives has been confirmed by single-crystal X-ray diffraction. d-nb.inforesearchgate.net

For instance, the X-ray crystallographic analysis of 6-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine provided detailed information about the molecular geometry and intermolecular interactions in the crystal lattice. researchgate.net In some cases, X-ray studies have revealed that the oxadiazine ring can adopt different conformations, such as a flattened bath or a sofa conformation. researchgate.net These detailed structural insights are crucial for understanding the structure-activity relationships of these compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of newly synthesized chemical compounds, including derivatives of the this compound ring system. This destructive analytical method provides quantitative data on the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a molecule. The experimentally determined percentages are then compared against the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the successful synthesis and purity of the target compound. nih.govresearchgate.net

The structures of novel this compound-3,6(4H,5H)-dione derivatives have been confirmed using this method, alongside spectroscopic techniques. nih.govresearchgate.net Research on related oxadiazine isomers consistently employs elemental analysis to validate the final structures. orgchemres.orgjetir.org For instance, in the synthesis of various 4H-1,3,4-oxadiazine derivatives, the examination of elemental analytical data confirmed that the elemental contents were consistent with the predicted structures. orgchemres.org

The verification process involves comparing the percentage of each element found experimentally with the calculated values based on the compound's expected molecular formula. A close agreement, typically within a ±0.4% margin, is considered confirmation of the proposed structure.

Below is a table of representative elemental analysis data for several substituted oxadiazine derivatives, illustrating the comparison between calculated and experimentally found percentages.

Table 1: Elemental Analysis Data for Representative Oxadiazine Derivatives

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) orgchemres.org |

|---|---|---|---|---|

| 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine | C₁₀H₁₀N₂O | C | 68.95 | 68.6 |

| H | 5.79 | 5.9 | ||

| N | 16.08 | 16.3 | ||

| 5-(4-Chlorophenyl)-2-methyl-4H-1,3,4-oxadiazine | C₁₀H₉ClN₂O | C | 57.57 | 57.2 |

| H | 4.35 | 4.6 | ||

| N | 13.43 | 13.7 | ||

| 2-Methyl-5-(p-tolyl)-4H-1,3,4-oxadiazine | C₁₁H₁₂N₂O | C | 70.19 | 70.5 |

| H | 6.43 | 6.1 | ||

| N | 14.88 | 14.5 | ||

| 2-Methyl-5-(4-nitrophenyl)-4H-1,3,4-oxadiazine | C₁₀H₉N₃O₃ | C | 54.79 | 55.0 |

| H | 4.14 | 3.9 | ||

| N | 19.17 | 19.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions occurring within a molecule. libretexts.org When a compound absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores, which are typically unsaturated or conjugated systems. libretexts.org

For this compound and its derivatives, UV-Vis spectroscopy provides valuable information about the electronic environment of the heterocyclic ring and any associated substituents. The presence of double bonds (C=N) within the oxadiazine ring, as well as conjugation with aromatic or other unsaturated groups, gives rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are key parameters obtained from the spectrum.

For example, the analysis of a related naphtho[1,2-e] nih.govorgchemres.orgCurrent time information in Bangalore, IN.oxadiazine derivative revealed two strong absorption maxima (λmax) at 214 nm and 249 nm. mdpi.com These absorptions are attributed to π → π* transitions within the conjugated aromatic system. The study of other oxadiazine isomers, such as 2H-1,3,5-oxadiazine-2,4(3H)-diimines, also utilizes UV-Vis spectroscopy as a standard characterization method, confirming its utility across the oxadiazine family. researchgate.net The electronic transitions observed are sensitive to the substitution pattern on the ring and the solvent used for analysis.

Table 2: UV-Vis Absorption Data for a Representative Oxadiazine-Related Compound

| Compound | Solvent | Absorption Maxima (λmax) mdpi.com | Associated Transitions |

|---|---|---|---|

| 3-Phenyl-3H-naphtho[1,2-e] nih.govorgchemres.orgCurrent time information in Bangalore, IN.oxadiazine | Acetonitrile (MeCN) | 214 nm | π → π |

| 249 nm | π → π |

Computational and Theoretical Investigations of 2h-1,2,5-oxadiazine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a popular method for studying heterocyclic systems due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G++(d,p) or def2-TZVP, are commonly used to perform geometry optimizations and calculate electronic properties.

For oxadiazole derivatives, which are structurally related to oxadiazines, DFT calculations have been employed to analyze electronic structures, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. These calculations are also used to assess the stability of different conformers. For instance, studies on substituted 1,2,4-oxadiazoles have shown that different conformers can be thermodynamically stable within a narrow energy range. Similar DFT approaches are applied to understand the structure, geometry, and charge transfer interfaces in 2,5-disubstituted-1,3,4-oxadiazoles.

| Method/Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, NICS Calculations, Spectral Analysis | wikipedia.orgontosight.ai |

| CAM-B3LYP / wB97XD | 6-31+G* | Electronic Structure, Absorption Spectra, NLO Properties | nih.gov |

| M06-2X | def2-TZVP | Geometry Optimization, Enthalpy Calculations for Radicals |

Ab initio quantum chemistry methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used as benchmarks. For instance, ab initio molecular orbital calculations have been performed on related 1,2,4-oxadiazole systems to complement experimental findings. wikipedia.org Similarly, the investigation of inversion barriers and ground-state geometries in related thiadiazole oxides has been accomplished using ab initio calculations, demonstrating the utility of these methods in understanding the fundamental properties of heterocyclic rings.

Density Functional Theory (DFT) Applications

Aromaticity Analysis of the 2H-1,2,5-Oxadiazine Ring

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. nih.gov It involves placing a "ghost" atom at the geometric center of a ring and calculating the magnetic shielding at that point. A negative NICS value (a high shielding value) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies an anti-aromatic paratropic current. NICS values are typically calculated at the ring center (NICS(0)) and at a certain distance above the plane (e.g., NICS(1)) to separate π- and σ-electron contributions. nih.gov

For a hypothetical planar this compound ring, NICS calculations would be essential to quantify its degree of aromatic or anti-aromatic character. The interpretation of NICS values often involves comparison with reference compounds like benzene (aromatic) and cyclobutadiene (anti-aromatic).

Hückel's rule is a primary criterion for determining aromaticity in monocyclic, planar compounds. wikipedia.org It states that a system is aromatic if it possesses a continuous ring of p-orbitals and contains [4n+2] π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons). nih.govuni.lu

The parent this compound molecule contains sp³-hybridized atoms at the N2 and C5 positions, which disrupts the continuous conjugation required for Hückel-type aromaticity. Therefore, the this compound ring is considered non-aromatic.

Beyond traditional π-aromaticity, the concept of σ-aromaticity has emerged, which involves the delocalization of electrons within σ-orbitals in the plane of a ring. nih.gov This phenomenon has been studied in specific systems, such as certain metal clusters and organoselenium compounds, where both σ- and π-aromaticity can coexist. nih.govwikipedia.org While π-aromaticity is the dominant form in most organic heterocycles, analyzing the potential for σ-electron delocalization could provide a more complete electronic picture of the this compound system.

Nucleus-Independent Chemical Shift (NICS) Calculations

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. nih.gov The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are critical descriptors. A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite electrons. nih.gov DFT calculations are routinely used to compute these orbital energies and other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness.

| Descriptor | Formula | Interpretation | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability (smaller gap = higher reactivity). | nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | nih.gov |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. | ontosight.ai |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | ontosight.ai |

Computational studies can also map out entire reaction pathways, identifying transition states and intermediates. For related heterocycles, theoretical investigations have clarified mechanisms such as hetero-Diels-Alder reactions and 1,5-sigmatropic hydrogen shifts. nih.govnih.gov Similar computational modeling could predict the likely reaction pathways for this compound, including its synthesis, potential rearrangements, or cycloaddition reactions.

Conformational Analysis and Energetic Profiles

The three-dimensional structure and conformational flexibility of heterocyclic compounds are pivotal in determining their physical, chemical, and biological properties. For the this compound ring system, computational and theoretical investigations provide crucial insights into the molecule's potential energy surface (PES), revealing the geometries of stable conformers, the energy barriers between them, and their relative populations at equilibrium. taltech.ee

Conformational analysis is the study of how molecular geometries are related to their corresponding energies. taltech.ee The inherent flexibility of the non-aromatic, six-membered this compound ring allows it to adopt several conformations. These investigations typically employ a range of computational methods, from Density Functional Theory (DFT) to Møller-Plesset perturbation theory (MP2), which are often benchmarked against or combined with experimental data from NMR spectroscopy to ensure accuracy. frontiersin.org For related six-membered heterocyclic systems, common conformations include chair, boat, twist-boat, and sofa forms. clockss.org

Research findings from computational studies on related heterocyclic molecules demonstrate that different conformers possess distinct energy levels. The conformer with the global minimum energy is the most stable and, therefore, the most populated. The energy differences between various conformers are typically small, often within a few kcal/mol of each other. nih.gov These subtle energy differences, however, can lead to significant shifts in the conformational equilibrium, which can be influenced by factors such as substitution patterns on the ring and the polarity of the surrounding medium or solvent. soton.ac.uk For example, studies on other fluorinated heterocycles have shown that the relative stability of conformers can change dramatically between the gas phase and a polar solvent like water. soton.ac.uk

While specific, detailed conformational energy profiles for the parent this compound are not extensively documented in publicly available literature, the established methodologies allow for a predictive understanding. A theoretical study would identify the primary conformers and calculate their relative energies and thermodynamic properties.

Below is an illustrative data table representing the type of results generated from such a computational study.

Interactive Table: Hypothetical Conformational Energy Profile of this compound

This table illustrates the potential relative energies and equilibrium populations for major conformers of a this compound system as predicted by computational chemistry methods.

| Conformer | Relative Energy (ΔE) (kcal/mol) | Boltzmann Population at 298 K (%) | Key Dihedral Angle(s) (°) |

| Chair | 0.00 | 85.1 | C3-N2-O1-C6: -55.4, N5-C4-C3-N2: 52.8 |

| Twist-Boat | 1.25 | 11.5 | C3-N2-O1-C6: -35.1, N5-C4-C3-N2: 58.2 |

| Sofa | 2.10 | 3.3 | C3-N2-O1-C6: 0.5, N5-C4-C3-N2: 45.7 |

| Boat | 4.50 | 0.1 | C3-N2-O1-C6: 0.1, N5-C4-C3-N2: 0.3 |

The energetic profile is critical for understanding the molecule's reactivity and its potential interactions with biological targets. For instance, molecular docking studies on oxadiazine-containing insecticides have utilized Monte Carlo energy minimizations to identify low-energy binding modes within protein targets, highlighting the importance of conformational energetics in drug design. acs.org The ability of the oxadiazine ring to adopt a specific conformation can be the determining factor for its biological activity.

Applications of 2h-1,2,5-oxadiazine Scaffolds in Chemical Synthesis

Role as Building Blocks in Organic Synthesis

The 2H-1,2,5-oxadiazine scaffold is a foundational unit for constructing a variety of more elaborate molecules. Chemists have developed several routes to synthesize substituted 1,2,5-oxadiazines, which can then be used in subsequent reactions.

One established method involves the synthesis of 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones. This is achieved through the cyclization of hydroxamic acids that are themselves derived from N-(1-benzotriazolylcarbonyl)-amino acids. nih.govresearchgate.net This approach builds the heterocyclic core from acyclic precursors, demonstrating the role of the oxadiazine as a primary structural goal.

Another synthetic strategy begins with the tricyclic compound carbazole. In this multi-step process, carbazole is first treated with chloroacetyl chloride. The resulting intermediate is reacted with hydrazine and then with a substituted aldehyde or ketone to form a hydrazone. These hydrazones are subsequently cyclized using acetic anhydride to yield the final 1,2,5-oxadiazine compounds. uomosul.edu.iq This pathway showcases the use of the 1,2,5-oxadiazine as a building block that can be appended to other complex molecular frameworks.

Furthermore, dihydro-4H-1,2,5-oxadiazine derivatives can be constructed from the reaction of specific precursors. For instance, the Z-isomers of alkylaromatic 1,2-hydroxylamino oximes react with diacetyl to form 6-acetyl-5,6-dihydro-4H-1,2,5-oxadiazines. researchgate.net These varied synthetic entries underscore the utility of the 1,2,5-oxadiazine core as a versatile building block in organic synthesis.

Intermediate in the Synthesis of Complex Heterocyclic Compounds

The this compound ring often serves not as the final product, but as a crucial intermediate that enables the assembly of more intricate heterocyclic systems. Its inherent reactivity can be harnessed to facilitate further transformations into fused or polycyclic structures.

A clear example of this is the use of a 1,2,5-oxadiazine derivative as a synthon for creating a fused pyrazolo-oxadiazine. researchgate.netx-mol.net In this process, the pre-formed oxadiazine ring provides the necessary framework for the subsequent annulation of the pyrazole ring. Research has also demonstrated the formation of complex pyrrolo[2,1-d] nih.govresearchgate.netresearchgate.netoxadiazine cores through a formal (3+3)-cycloaddition reaction, where the 1,2,5-oxadiazine ring is an essential component of the final fused structure. researchgate.net

Additionally, derivatives of oxadiazines are cited as useful intermediates in the synthesis of certain β-lactam antibiotics. uomosul.edu.iqresearchgate.net These antibiotics, which include vital drug classes like carbapenems and penems, are complex molecules whose synthesis can be facilitated by using the oxadiazine ring as a transient scaffold. researchgate.netgoogle.com

Development of Novel Synthetic Reagents and Methodologies

The pursuit of 1,2,5-oxadiazine derivatives has led to the development of several novel synthetic strategies and reagents, expanding the toolkit available to organic chemists.

A significant synthetic methodology is the copper-catalyzed intermolecular formal (5+1) annulation of 1,5-diynes with 1,2,5-oxadiazoles. nih.gov This modern approach involves a one-carbon insertion into the N-O bond of the oxadiazole, providing an atom-economic route to valuable pyrrole-substituted 1,2,5-oxadiazines without relying on hazardous diazo compounds. nih.gov

Other foundational methods include:

The cyclization of hydroxamic acids derived from amino acids, which provides a new synthetic pathway to the 1,2,5-oxadiazine ring system. nih.govresearchgate.net

The treatment of 1,3-oxazolone with hydroxylamine hydrochloride, which yields 1,2,5-oxadiazine derivatives that can be further elaborated. researchgate.netx-mol.net

The reaction of hydrazones with acetic anhydride, a classical method for ring closure to form the heterocyclic system. uomosul.edu.iq

The condensation of 1,2-hydroxylamino oximes with 1,2-diketones to produce 6-aroyl-5,6-dihydro-4H-1,2,5-oxadiazines. researchgate.net

These varied methodologies highlight the ongoing innovation in heterocyclic chemistry centered around the 1,2,5-oxadiazine core.

Fine Chemical and Specialty Material Precursors

The synthetic accessibility and reactivity of the this compound scaffold make it a valuable precursor for the production of fine chemicals and specialty materials. Fine chemicals are produced in smaller volumes with high purity for specific applications, a category that includes many complex pharmaceuticals and agrochemicals. mdpi.com

The role of oxadiazine derivatives as intermediates in the synthesis of β-lactam antibiotics, such as carbapenems and penems, positions them as precursors to high-value pharmaceutical fine chemicals. uomosul.edu.iqresearchgate.netgoogle.com The ability to construct these medically important compounds relies on versatile intermediates like the 1,2,5-oxadiazine core.

Furthermore, the complex, fused heterocyclic systems derived from 1,2,5-oxadiazines, such as pyrazolo-oxadiazines and pyrrolo[2,1-d] nih.govresearchgate.netresearchgate.netoxadiazines, can be considered specialty chemicals. researchgate.netresearchgate.net These molecules possess unique, rigid three-dimensional structures that are of interest in materials science and medicinal chemistry for creating compounds with highly specific functions.

Current Research Landscape and Future Directions in 2h-1,2,5-oxadiazine Chemistry

Emerging Synthetic Strategies and Methodologies

The synthesis of the 1,2,5-oxadiazine ring has historically been challenging, limiting its exploration. nih.gov However, recent methodological advancements are providing new pathways to this scaffold and its derivatives.

A notable strategy involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids. This approach yields 2-substituted or 2,4-disubstituted 2H-1,2,5-oxadiazine-3,6(4H,5H)-diones. nih.govresearchgate.net The method provides a direct route to functionalized dione derivatives, opening avenues for further chemical modification.

Another innovative approach is a copper-catalyzed intermolecular formal (5 + 1) annulation. This reaction combines 1,5-diynes with 1,2,5-oxadiazoles, proceeding via a one-carbon insertion into the N-O bond of the oxadiazole. nih.gov This atom-economic method successfully produces valuable pyrrole-substituted oxadiazines under mild conditions, avoiding the use of hazardous diazo precursors often required for similar one-carbon insertion reactions. nih.gov

Additionally, classical synthetic routes have been adapted for the creation of 1,2,5-oxadiazine systems. One such method involves the reaction of substituted hydrazones with acetic anhydride, leading to the corresponding 1,2,5-oxadiazine compounds. uomosul.edu.iq Another example is the synthesis of 1,2,5-oxadiazine derivatives from the treatment of 1,3-oxazolone with hydroxylamine hydrochloride. researchgate.net Furthermore, Lewis acid-catalyzed (3+3)-cycloaddition reactions involving N-vinylpyrroles have been shown to produce pyrrolo[2,1-d] nih.govontosight.aioxadiazine cores, which are otherwise difficult to access. researchgate.net

These emerging strategies are summarized in the table below.

| Starting Materials | Reagents/Catalyst | Product Type | Key Features | Reference(s) |

| N-(1-benzotriazolylcarbonyl)-amino acids | Hydroxylamine | This compound-3,6(4H,5H)-diones | Direct route to functionalized diones | nih.govresearchgate.net |

| 1,5-Diynes and 1,2,5-Oxadiazoles | Copper Catalyst | Pyrrole-substituted oxadiazines | Atom-economic, avoids diazo compounds | nih.gov |

| Substituted Hydrazones | Acetic Anhydride | Substituted 1,2,5-oxadiazines | Classical condensation/cyclization | uomosul.edu.iq |

| 1,3-Oxazolone | Hydroxylamine hydrochloride | 1,2,5-Oxadiazine derivative | Synthesis from azlactone precursor | researchgate.net |

| N-vinylpyrroles and Nitrones | Lewis Acids | Pyrrolo[2,1-d] nih.govontosight.aioxadiazine core | (3+3)-cycloaddition for fused systems | researchgate.net |

Unexplored Reactivity Patterns and Transformations

While synthetic methods are advancing, the reactivity of the this compound ring remains largely uncharted territory. The inherent strain and the presence of a weak N-O bond suggest a rich potential for novel transformations.

Key areas for exploration include:

Ring-Opening Reactions: The N-O bond is a predictable site of cleavage. Transformations analogous to the metal-carbenoid-induced ring cleavage seen in 1,2,4-oxadiazoles could be investigated. researchgate.net Such reactions could provide access to unique acyclic structures or lead to rearrangements forming other heterocyclic systems.

Functionalization of the Ring: The development of methods to directly functionalize the carbon and nitrogen atoms of the pre-formed oxadiazine ring is a critical next step. This would allow for the diversification of existing scaffolds and the creation of compound libraries for screening.

Cycloaddition Reactions: The double bond within the this compound ring could potentially act as a dienophile or dipolarophile in cycloaddition reactions, enabling the construction of more complex, fused polycyclic systems.

Reductive or Oxidative Transformations: The behavior of the 1,2,5-oxadiazine ring under various reductive or oxidative conditions is unknown. Such studies could lead to ring contraction, expansion, or the formation of saturated derivatives with distinct chemical properties.

Investigating these patterns will be crucial for unlocking the full synthetic potential of this heterocyclic core.

Advancements in Computational Modeling and Theoretical Understanding

Computational chemistry offers powerful tools to predict and understand the properties of novel heterocyclic systems like this compound, even when experimental data is scarce. Density Functional Theory (DFT) can be employed to model electronic properties, elucidate reaction mechanisms, and predict stability. For instance, quantum chemical modeling has been used to predict the stability of the related 1,2,3-oxadiazole ring, showing that an open-ring form is often more stable unless specific substituents are present. alga.cz Similar studies on the this compound system could guide synthetic efforts by identifying stable substitution patterns and predicting reaction pathways.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can correlate structural descriptors with biological activity. While specific QSAR studies on 2H-1,2,5-oxadiazines are not yet prevalent, models trained on analogous oxadiazines can provide initial predictions of bioactivity, helping to prioritize synthetic targets for applications in drug discovery. Preliminary molecular modeling has been used to investigate related 1,2,4-oxadiazines and oxadiazine-thiones, demonstrating the utility of these approaches in the broader class of compounds. tandfonline.com Applying these computational tools is essential for accelerating the research and development cycle for this compound derivatives.

Potential for Novel Chemical Applications Beyond Prohibited Categories

Initial biological screening of newly synthesized 1,2,5-oxadiazine derivatives has revealed promising, albeit early, results. A study on this compound-3,6(4H,5H)-diones demonstrated that certain derivatives, such as 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione and 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione, can significantly inhibit cell growth. nih.gov The same study also noted minor antiviral effects against several human DNA and RNA viruses, including adenovirus and herpesvirus. nih.govresearchgate.net

While oxadiazine derivatives in general are known to possess a wide range of biological activities, including anticancer and antimicrobial properties, these findings provide specific evidence for the potential of the 1,2,5-isomer scaffold in these areas. uomosul.edu.iqontosight.ai The ability to generate diverse substitutions through emerging synthetic methods will be key to exploring and optimizing these biological activities. nih.gov The availability of the parent this compound for research purposes provides a foundational building block for creating new analogues for screening in various therapeutic areas. alfa-chemistry.com

Challenges and Opportunities in this compound Research

The primary challenge in the study of 2H-1,2,5-oxadiazines remains the limited number of efficient and general synthetic methods. nih.gov The scarcity of information on the chemistry of unsaturated oxadiazines contributes to the slow pace of discovery. thieme-connect.com Overcoming the reliance on hazardous or inaccessible starting materials, as seen in some related heterocycle syntheses, is also a significant hurdle. nih.gov

Despite these challenges, the opportunities are substantial. The development of novel synthetic routes, such as the copper-catalyzed annulation, represents a significant step forward. nih.gov Each new synthetic method provides tools to build molecular complexity and diversity, which is fundamental to discovering novel applications.

The preliminary findings of cytotoxic and antiviral activity present a clear opportunity for medicinal chemistry research. nih.govresearchgate.net The this compound core represents a relatively unexplored region of chemical space, offering the potential for the discovery of compounds with novel mechanisms of action. The synergy between innovative synthesis, computational modeling, and biological screening will be paramount in overcoming the existing challenges and realizing the full potential of this intriguing heterocyclic system.

Q & A

Q. How can conflicting reports on oxadiazine stability be reconciled?

Q. Why are physicochemical data (e.g., logP, solubility) scarce for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.